Cas no 13734-29-7 (BOC-LYS(TOS)-OH DCHA)

BOC-LYS(TOS)-OH DCHA is a protected lysine derivative widely used in peptide synthesis. The tert-butoxycarbonyl (BOC) group safeguards the α-amino group, while the tosyl (TOS) moiety protects the ε-amino side chain, ensuring selective deprotection during solid-phase or solution-phase synthesis. The dicyclohexylamine (DCHA) salt form enhances stability and crystallinity, facilitating handling and storage. This reagent is particularly valuable in constructing complex peptides requiring orthogonal protection strategies. Its high purity and consistent performance make it a reliable choice for researchers in pharmaceutical and biochemical applications. The compound’s compatibility with standard coupling reagents further underscores its utility in controlled peptide elongation.
BOC-LYS(TOS)-OH DCHA structure
BOC-LYS(TOS)-OH DCHA structure
商品名:BOC-LYS(TOS)-OH DCHA
CAS番号:13734-29-7
MF:C18H28N2O6S
メガワット:400.48972
MDL:MFCD00038261
CID:136175
PubChem ID:1991702

BOC-LYS(TOS)-OH DCHA 化学的及び物理的性質

名前と識別子

    • (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid
    • (2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
    • BOC-LYS(TOS)-OH
    • L-Lysine,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(4-methylphenyl)sulfonyl]-
    • Nα-Boc-Nε-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt
    • AmbotzBAA5800
    • Boc-Lys(Ts)-OH
    • N2-[(1,1-Dimethylethoxy)Carbonyl]-N6-[(4-Methylphenyl)Sulfonyl]-L-Lysine
    • N-α-Boc-N-ε-tosyl-L-lysine
    • BOC-LYS(TOS)-OH DCHA
    • Boc-L-Lys(Tos)-OH DCHA
    • BOC-LYSINE(TOS)-OH DCHA
    • N-a-Boc-N-e-tosyl-L-lysine
    • BOC-N-EPSILON-TOSYL-L-LYSINE
    • BOC-N-E-TOSYL-L-LYSINE LIQUID
    • na-T-boc-N-epsilon-P-tosyl-L-lysine
    • N-.ALPHA.-BOC-N-.EPSILON.-TOSYL-L-LYSINE
    • (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoicacid
    • N2-(tert-butoxycarbonyl)-N6-tosyl-L-lysine
    • CS-0445631
    • MFCD00038261
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(4-methylbenzenesulfonamido)hexanoic acid
    • 13734-29-7
    • AKOS016843147
    • DTXSID80365841
    • N-alpha-t-Butyloxycarbonyl-N-epsilon-p-tolylsulfonyl-L-lysine (Boc-L-Lys(Tos)-OH)
    • (S)-2-(tert-butoxycarbonylamino)-6-(4-methylphenylsulfonamido)hexanoic acid
    • MDL: MFCD00038261
    • インチ: InChI=1S/C18H28N2O6S/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22)/t15-/m0/s1
    • InChIKey: HSTSERPPSSLPFN-HNNXBMFYSA-N
    • ほほえんだ: CC1=CC=C(S(=O)(NCCCC[C@H](NC(OC(C)(C)C)=O)C(O)=O)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 400.16700
  • どういたいしつりょう: 400.16680779g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 27
  • 回転可能化学結合数: 12
  • 複雑さ: 586
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 130Ų

じっけんとくせい

  • PSA: 130.18000
  • LogP: 4.28410

BOC-LYS(TOS)-OH DCHA セキュリティ情報

BOC-LYS(TOS)-OH DCHA 税関データ

  • 税関コード:2935009090
  • 税関データ:

    中国税関コード:

    2935009090

    概要:

    2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

BOC-LYS(TOS)-OH DCHA 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B657073-50mg
BOC-LYS(TOS)-OH DCHA
13734-29-7
50mg
$ 65.00 2022-06-07
abcr
AB258806-5 g
N-alpha-t-Butyloxycarbonyl-N-epsilon-p-tolylsulfonyl-L-lysine (Boc-L-Lys(Tos)-OH); .
13734-29-7
5g
€90.00 2023-04-27
abcr
AB258806-25 g
N-alpha-t-Butyloxycarbonyl-N-epsilon-p-tolylsulfonyl-L-lysine (Boc-L-Lys(Tos)-OH); .
13734-29-7
25g
€210.00 2023-04-27
SHENG KE LU SI SHENG WU JI SHU
sc-285189A-5 g
Boc-L-Lys(Tos)-OH DCHA,
13734-29-7
5g
¥963.00 2023-07-11
eNovation Chemicals LLC
Y1239876-1g
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid
13734-29-7 98% (HPLC)
1g
$165 2024-06-07
Chemenu
CM303043-25g
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid
13734-29-7 95%
25g
$339 2022-06-13
Chemenu
CM303043-100g
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid
13734-29-7 95%
100g
$943 2022-06-13
SHENG KE LU SI SHENG WU JI SHU
sc-285189-1g
Boc-L-Lys(Tos)-OH DCHA,
13734-29-7
1g
¥399.00 2023-09-05
A2B Chem LLC
AD72736-25g
Boc-lys(tos)-oh dcha
13734-29-7 ≥ 98% (HPLC)
25g
$227.00 2024-04-20
1PlusChem
1P008080-5g
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid
13734-29-7 95%
5g
$94.00 2025-02-22

BOC-LYS(TOS)-OH DCHA 合成方法

BOC-LYS(TOS)-OH DCHA 関連文献

BOC-LYS(TOS)-OH DCHAに関する追加情報

Professional Introduction to BOC-LYS(TOS)-OH DCHA and CAS No. 13734-29-7

The compound with the CAS number 13734-29-7 and the product name BOC-LYS(TOS)-OH DCHA represents a significant advancement in the field of pharmaceutical chemistry and peptidomimetics. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and synthetic biology.

In the realm of synthetic organic chemistry, BOC-LYS(TOS)-OH DCHA serves as a crucial intermediate in the synthesis of complex peptides and peptidomimetics. The presence of the BOC (tert-butoxycarbonyl) group on the lysine residue enhances stability during synthesis, while the tosyl (tosylate) group provides a convenient leaving group for further functionalization. The hydroxyl group at the end of the molecule allows for additional modifications, making it a versatile building block in peptide chemistry.

Recent research has highlighted the importance of such intermediates in the development of novel therapeutic agents. For instance, studies have demonstrated that BOC-LYS(TOS)-OH DCHA can be effectively utilized in the synthesis of enzyme inhibitors, which are critical in treating a variety of diseases, including cancer and inflammatory disorders. The compound's ability to mimic natural amino acid sequences while incorporating non-natural functionalities has opened new avenues for drug design.

The CAS number 13734-29-7 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and industrial applications. This standardized naming system is essential for researchers to communicate effectively and avoid confusion in chemical synthesis and drug development processes.

Advancements in computational chemistry have further enhanced the utility of BOC-LYS(TOS)-OH DCHA. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding in the rational design of more effective drugs. These simulations have shown that the compound can bind to specific protein pockets with high affinity, making it a promising candidate for targeted therapy.

In addition to its role in peptide synthesis, BOC-LYS(TOS)-OH DCHA has been explored in the development of novel materials with applications in biotechnology and nanotechnology. Its unique chemical properties make it suitable for creating functionalized surfaces and polymers that can be used in drug delivery systems and biosensors.

The integration of green chemistry principles has also influenced the production of BOC-LYS(TOS)-OH DCHA. Researchers are increasingly focusing on developing sustainable synthetic routes that minimize waste and reduce environmental impact. These efforts align with global initiatives to promote sustainable pharmaceutical manufacturing practices.

The future prospects of BOC-LYS(TOS)-OH DCHA are promising, with ongoing studies exploring its potential in various therapeutic areas. As our understanding of molecular interactions continues to evolve, this compound is likely to play a pivotal role in next-generation drug development. Its versatility and adaptability make it an indispensable tool for chemists and biologists working at the forefront of pharmaceutical innovation.

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